![molecular formula C13H17IN2O2 B2767705 (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected CAS No. 2366997-18-2](/img/structure/B2767705.png)

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

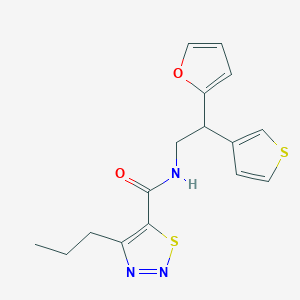

“(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected” is a chemical compound that has a BOC-protected amine group . The BOC group, or tert-butyl carbamate, is a commonly used protective group for amines . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of BOC-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolo[2,3-b]pyridine core with a BOC-protected amine group . The BOC group provides stability and allows for selective reactions to occur at other parts of the molecule .Chemical Reactions Analysis

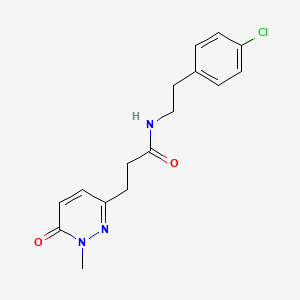

The BOC group is stable towards most nucleophiles and bases . Therefore, it can remain intact during various chemical reactions while other parts of the molecule undergo transformations . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .Wissenschaftliche Forschungsanwendungen

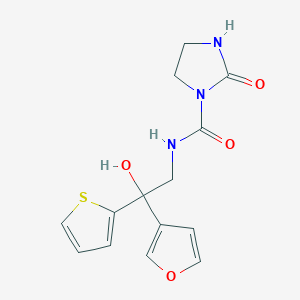

- The N-tert-butyloxycarbonyl (N-Boc) group is commonly used for amino group protection in organic synthesis. Researchers have developed mild methods for the selective removal of N-Boc groups using oxalyl chloride in methanol. This procedure allows deprotection of a diverse range of substrates, including aliphatic, aromatic, and heterocyclic compounds, under room temperature conditions with yields up to 90% . The compound you mentioned could be useful in this context.

- The compound FC1, which is a novel dual inhibitor of IDO1 (indoleamine 2,3-dioxygenase 1) and DNA Pol gamma, has been studied. The mild N-Boc deprotection method using oxalyl chloride was successfully applied to FC1. This compound’s unique properties may contribute to the development of new therapeutic agents .

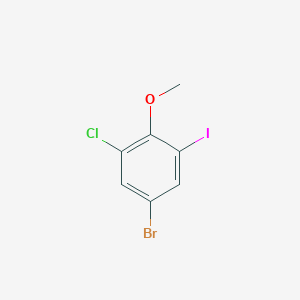

- Pyridine N-oxides, including derivatives of the compound you mentioned, have been investigated as halogen bonding adsorbents for iodine capture in water. These compounds play a role in environmental remediation and could be relevant for water purification applications .

Selective Deprotection of N-Boc Group

Medicinal Chemistry

Halogen Bonding Adsorbents

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The n-boc group is commonly used in organic synthesis to protect amines

Mode of Action

The compound contains an N-BOC protecting group, which protects amines as less reactive carbamates in organic synthesis . The N-BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The compound likely interacts with its targets by releasing the protected amine group, which can then participate in further biochemical reactions.

Pharmacokinetics

The presence of the n-boc group, which can be removed under acidic conditions , may influence the compound’s bioavailability and distribution within the body.

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the N-BOC group is stable towards most nucleophiles and bases, but can be removed under acidic conditions . Therefore, the compound’s action may be influenced by the acidity of its environment.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-4-iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O2/c1-8-7-9-10(14)5-6-15-11(9)16(8)12(17)18-13(2,3)4/h5-6,8H,7H2,1-4H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTRGABAZMACSR-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2767622.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2767625.png)

![6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2767628.png)

![2-(2-fluorophenoxy)-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2767630.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2767635.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3,4-dichlorophenyl)methyl][(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2767636.png)

![Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2767637.png)

![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2767641.png)

![N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2767642.png)

![9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767644.png)